1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring substituted with a 2,4-difluorophenyl group and a carboxylic acid group
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction typically proceeds under mild conditions and can be catalyzed by copper(I) salts. The general reaction scheme is as follows:
Synthesis of the Azide Intermediate: The azide intermediate can be prepared by reacting 2,4-difluoroaniline with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield the azide intermediate.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.
Carboxylation: The resulting triazole compound is then carboxylated using carbon dioxide under basic conditions to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms on the phenyl ring can be replaced by other nucleophiles such as amines or thiols.
Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., copper(I) salts, acids, bases), and specific reaction temperatures and times. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antifungal, antibacterial, and anticancer agent. Its triazole ring is known to interact with various biological targets, making it a valuable scaffold for drug design.
Agriculture: Triazole derivatives, including this compound, have been explored for their use as fungicides and herbicides due to their ability to inhibit specific enzymes in plants and fungi.
Materials Science:
Biological Research: The compound can be used as a probe to study enzyme inhibition, protein-ligand interactions, and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, allowing it to inhibit enzyme activity or modulate receptor function. The presence of the 2,4-difluorophenyl group enhances the compound’s binding affinity and selectivity for its targets. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further contributing to the compound’s biological activity.
Comparison with Similar Compounds
1-(2,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2,4-Difluorophenyl)-1H-1,2,3-triazole: This compound lacks the carboxylic acid group, which may result in different biological activities and binding properties.
1-(2,4-Difluorophenyl)-1H-1,2,3-triazole-4-methanol: The presence of a hydroxyl group instead of a carboxylic acid group can alter the compound’s solubility and reactivity.
1-(2,4-Difluorophenyl)-1H-1,2,3-triazole-4-carboxamide: The carboxamide group can provide different hydrogen bonding interactions compared to the carboxylic acid group, potentially affecting the compound’s biological activity.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2N3O2/c10-5-1-2-8(6(11)3-5)14-4-7(9(15)16)12-13-14/h1-4H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIUDQRGAWDURQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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